

Application Notes and Protocols for 6-ROX

Labeling of Oligonucleotides

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Compound of Interest

Compound Name: 6-ROX

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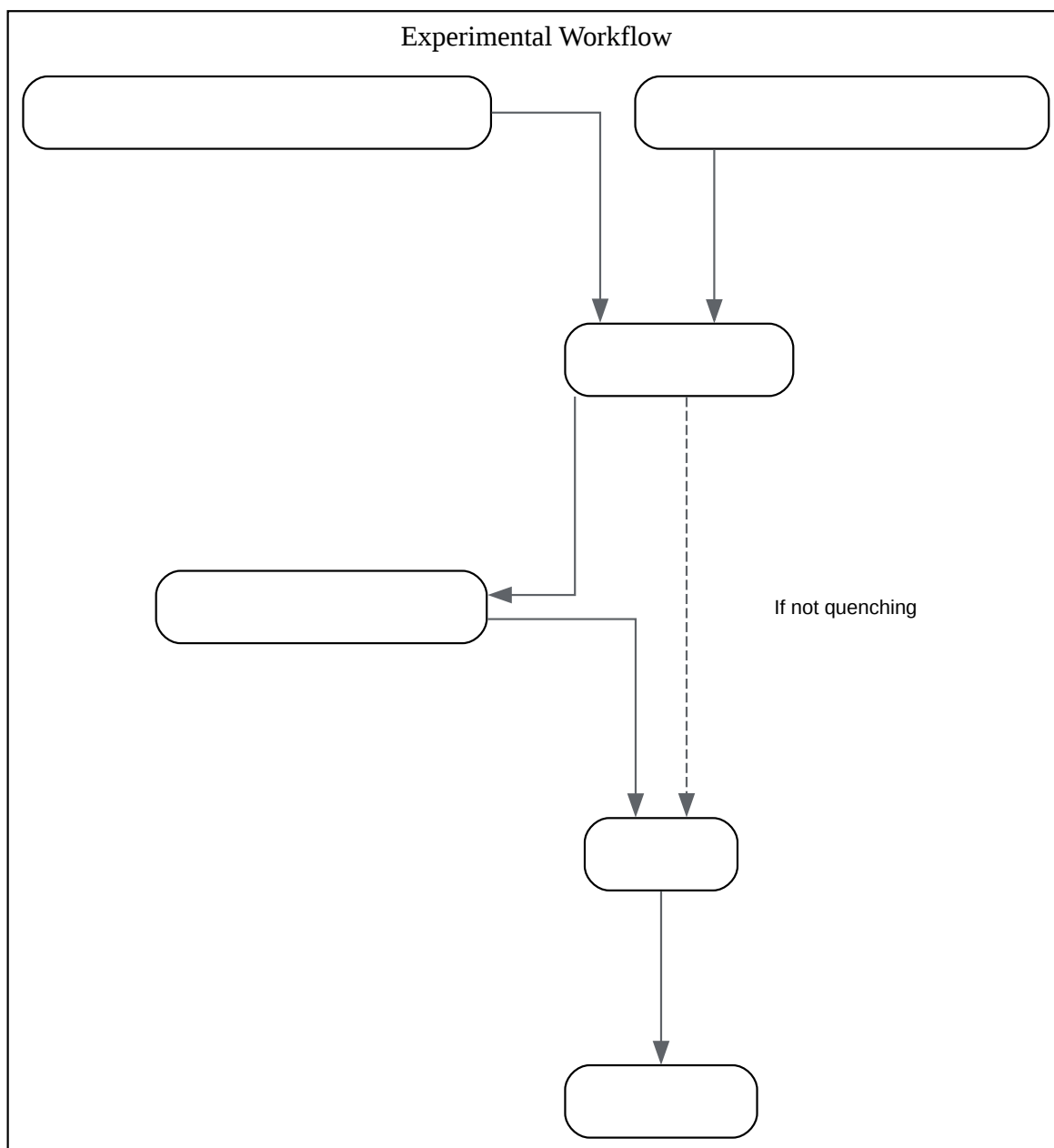
Introduction

6-Carboxy-X-rhodamine (**6-ROX**) is a fluorescent dye belonging to the rhodamine family, widely utilized for labeling oligonucleotides. It exhibits an excitation maximum at approximately 575 nm and an emission maximum around 602 nm, appearing orange-red. **6-ROX** labeled oligonucleotides are crucial components in various molecular biology applications, including quantitative real-time PCR (qPCR) as a passive reference dye, Sanger sequencing, and as probes for fluorescence in situ hybridization (FISH).[1]

The most common method for attaching **6-ROX** to an oligonucleotide is through the reaction of a **6-ROX** N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine group incorporated into the oligonucleotide.[2][3][4][5][6] This post-synthesis conjugation method forms a stable amide bond, ensuring a permanent label.[2][3][4] This document provides detailed protocols for the labeling of amine-modified oligonucleotides with **6-ROX** NHS ester and subsequent purification of the conjugate.

Signaling Pathway and Experimental Workflow

The overall process involves the chemical conjugation of the **6-ROX** NHS ester to an amine-modified oligonucleotide, followed by purification to remove unreacted dye and oligonucleotide.

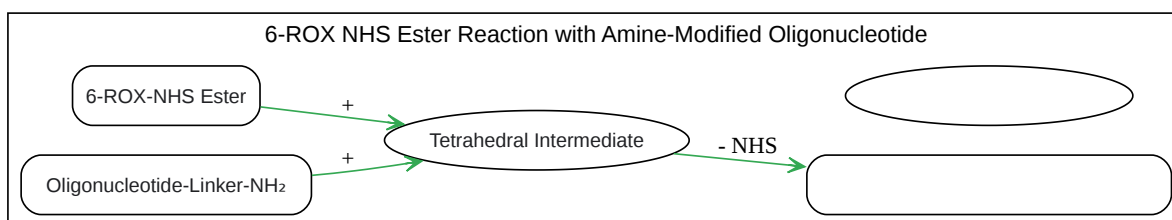


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Caption: A high-level overview of the **6-ROX** labeling workflow.

Chemical Reaction

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the oligonucleotide attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[4]



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Caption: The chemical reaction between an amine-modified oligonucleotide and **6-ROX** NHS ester.

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Notes
Amine-modified oligonucleotide	Various	Must contain a primary amine for conjugation.
6-ROX NHS Ester	Various	Store desiccated and protected from light at -20°C. [7]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)	Sigma-Aldrich, etc.	Use high-purity, anhydrous solvent to prevent hydrolysis of the NHS ester.
0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0)	Prepare in-house	Ensure the buffer is free of primary amines (e.g., Tris).
1 M Tris-HCl, pH 7.5	Prepare in-house	For quenching the reaction (optional).
Nuclease-free water	Various	
Desalting columns, HPLC system	Various	For purification.

Protocol 1: 6-ROX Labeling of Amine-Modified Oligonucleotides

This protocol is optimized for a 0.2 μmol synthesis scale of an amine-modified oligonucleotide. [4]

- Preparation of Oligonucleotide Solution:
 - Dissolve the amine-modified oligonucleotide in 500 μL of 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).
- Preparation of **6-ROX** NHS Ester Solution:
 - Allow the vial of **6-ROX** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

- Dissolve 1 mg of **6-ROX** NHS ester in 100 μ L of anhydrous DMSO or DMF to make a stock solution of approximately 10 mg/mL.[8] This should be prepared fresh.
- Labeling Reaction:
 - Add a 5-10 fold molar excess of the **6-ROX** NHS ester solution to the oligonucleotide solution.[4][8]
 - Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.[4][8] Longer incubation times (e.g., overnight) may not necessarily increase labeling efficiency.[9]
- Quenching the Reaction (Optional):
 - To quench any unreacted NHS ester, add 1 M Tris-HCl (pH 7.5) to a final concentration of 10 mM.[8]
 - Incubate for an additional 10-15 minutes at room temperature.[8]
- Purification of the Labeled Oligonucleotide:
 - Proceed immediately to purification to separate the **6-ROX** labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide. HPLC is the recommended method for this purpose.[10][11]

Protocol 2: Purification of 6-ROX Labeled Oligonucleotides by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly effective for purifying dye-labeled oligonucleotides due to the hydrophobicity of the dye, which allows for excellent separation of the labeled product from unlabeled failures.[9][10][11]

Parameter	Recommendation
Column	C8 or C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[8]
Mobile Phase A	0.1 M Triethylammonium Acetate (TEAA), pH 7.5.[11]
Mobile Phase B	50% Acetonitrile in 0.1 M TEAA, pH 7.5.[11]
Flow Rate	0.5 - 4 mL/min, depending on column dimensions.[8][11]
Column Temperature	50-60°C.[8]
Detection	UV at 260 nm (for oligonucleotide) and ~575 nm (for 6-ROX).
Gradient	A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the oligonucleotide length and sequence.

Example Gradient:

- Equilibrate the column with starting conditions (e.g., 95% A, 5% B).
- Inject the sample.
- Run a linear gradient from 5% to 60% B over 30 minutes.[8]
- The labeled oligonucleotide will elute later than the unlabeled one due to the hydrophobicity of the **6-ROX** dye.
- Collect the fractions corresponding to the desired product peak.
- Evaporate the volatile mobile phase from the collected fractions using a vacuum concentrator.

- Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Hydrolysis of NHS ester.	Use anhydrous DMSO/DMF and prepare the dye solution immediately before use.
Low pH of the reaction buffer.	Ensure the pH of the bicarbonate buffer is between 8.3 and 9.0.	
Presence of primary amines in the buffer (e.g., Tris).	Use a non-nucleophilic buffer like sodium bicarbonate or borate. [9]	
Precipitation of Oligonucleotide during Labeling	High concentration of the dye or oligonucleotide.	Lower the molar ratio of the dye to the oligonucleotide. [12]
Multiple Peaks in HPLC	Incomplete reaction, presence of isomers, or degradation products.	Optimize reaction time and conditions. Ensure the use of a single isomer 6-ROX NHS ester. [7]
Low Fluorescence of Labeled Oligonucleotide	Dye-dye quenching due to excessive labeling.	Reduce the molar excess of the 6-ROX NHS ester in the labeling reaction. [12]
Proximity of the dye to quenching bases (e.g., guanine).	Redesign the oligonucleotide with a longer linker if possible.	

Quality Control

The purity and identity of the **6-ROX** labeled oligonucleotide should be confirmed by:

- UV/Vis Spectroscopy: Determine the concentration of the oligonucleotide (A₂₆₀) and the dye (A_{~575}). The ratio of these absorbances can provide an estimate of the labeling efficiency.

- Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the final product.
- Analytical HPLC or Capillary Electrophoresis: To assess the purity of the labeled oligonucleotide.

By following these detailed protocols and considering the troubleshooting guidance, researchers can successfully label oligonucleotides with **6-ROX** for their specific applications.

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